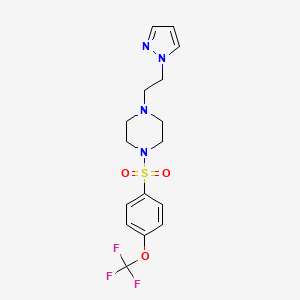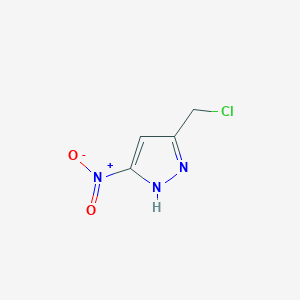
(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C23H18F2N4O3 and its molecular weight is 436.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis of mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands. These complexes have been characterized through various spectroscopic methods and investigated for their antimicrobial activity, presenting a foundational approach to understanding the structural and functional aspects of compounds related to "(E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" Lan‐Qin Chai et al., 2017.
Biological Evaluation
Novel urea and bis-urea derivatives with connections to primaquine, featuring hydroxyphenyl or halogenphenyl substituents, have been designed, synthesized, and evaluated for their antiproliferative effects against cancer cell lines. This research underscores the potential therapeutic applications of compounds structurally related to "this compound," particularly in oncology I. Perković et al., 2016.
Antimicrobial and Antifungal Activities
The development of new pyrido quinazolones, achieved through the synthesis of alkylideno/arylideno bis ureas followed by further reactions, highlights the antimicrobial and antifungal potential of compounds within this chemical framework. Such research points to the applicability of these compounds in addressing microbial resistance and infection treatment V. Singh & V. K. Pandey, 2006.
Novel Compound Development
Studies on the synthesis of novel quinazolinone derivatives and their antimicrobial activity evaluation further demonstrate the broad spectrum of scientific interest in compounds related to "this compound." These efforts are directed towards discovering new antimicrobial agents that can be used in the fight against resistant strains of bacteria and fungi O. M. Habib et al., 2013.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2,6-difluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-amino-3-(3-methoxybenzyl)-2,3-dihydroquinazolin-4(1H)-one with (E)-1-(2,6-difluorophenyl)-N'-phenylurea in the presence of a coupling agent and a base.", "Starting Materials": [ "2-amino-3-(3-methoxybenzyl)-2,3-dihydroquinazolin-4(1H)-one", "(E)-1-(2,6-difluorophenyl)-N'-phenylurea", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(3-methoxybenzyl)-2,3-dihydroquinazolin-4(1H)-one and (E)-1-(2,6-difluorophenyl)-N'-phenylurea in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to the reaction mixture.", "Step 3: Add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the reaction mixture.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Isolate the product by filtration or chromatography.", "Step 6: Purify the product by recrystallization or other suitable methods." ] } | |
CAS No. |
941946-43-6 |
Molecular Formula |
C23H18F2N4O3 |
Molecular Weight |
436.419 |
IUPAC Name |
1-(2,6-difluorophenyl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C23H18F2N4O3/c1-32-15-7-4-6-14(12-15)13-29-21(16-8-2-3-11-19(16)26-23(29)31)28-22(30)27-20-17(24)9-5-10-18(20)25/h2-12H,13H2,1H3,(H2,27,28,30) |
InChI Key |
LBSFQMLIUGVURK-SGWCAAJKSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=C(C=CC=C4F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



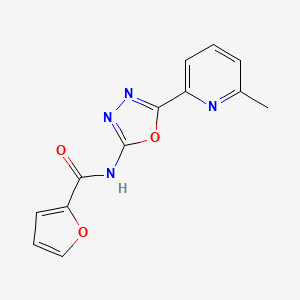
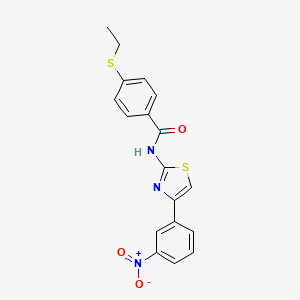
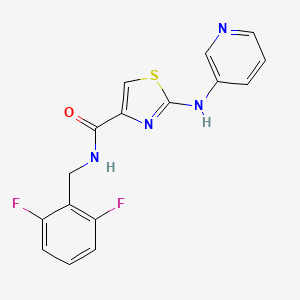
![(5-Methylisoxazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2963264.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2963265.png)

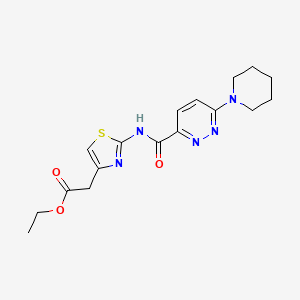
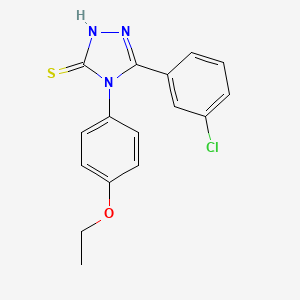
![N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2963273.png)
